Fmoc-L-beta-homoalanine

描述

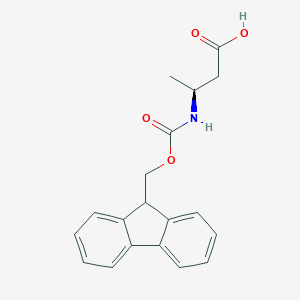

Fmoc-L-beta-homoalanine: is a modified form of the amino acid beta-homoalanine, which is naturally found in certain fungi, algae, and invertebrates. It is primarily used as a building block for solid-phase peptide synthesis due to its ability to form stable amide bonds . The compound has a molecular formula of C₁₉H₁₉NO₄ and a molecular weight of 325.37 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-L-beta-homoalanine involves the protection of the amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate, which can be obtained by reacting fluorenylmethyloxycarbonyl chloride with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high purity and yield, often involving multiple purification steps such as recrystallization and chromatography .

化学反应分析

Fmoc Deprotection Reactions

The fluorenylmethyloxycarbonyl (Fmoc) group is a temporary protecting group for amines, enabling controlled peptide chain elongation.

Base-Mediated Cleavage

- Reagent : 20–30% piperidine in DMF or NMP .

- Mechanism : Base-induced β-elimination generates dibenzofulvene (DBF), which reacts with piperidine to form stable adducts (e.g., 9-(piperidin-1-yl)fluorene) .

- Kinetics : Deprotection typically completes in 5–30 minutes, depending on steric hindrance .

Alternative Bases

- DBU/piperidine mixtures : Reduce racemization risks during deprotection of sensitive residues (e.g., Cys) .

- Impact of Additives : Formic acid (5%) minimizes aspartimide formation in Asp-containing sequences by reducing backbone nitrogen deprotonation .

Incorporation into Peptide Chains

Fmoc-L-β-homoalanine participates in standard solid-phase peptide synthesis (SPPS) protocols:

Coupling Reactions

- Activation : Carbodiimides (DIC, EDCI) with additives like HOBt or OxymaPure .

- Efficiency : >95% coupling yield under optimized conditions.

Backbone Modifications

- β-Amino Acid Effect : The additional methylene group alters peptide conformation, enhancing resistance to proteolysis and enabling helical or sheet-like structures .

Side Reactions and Mitigation

Structural Impact on Peptides

Incorporating β-homoalanine induces conformational changes:

Backbone Flexibility

- Increased Torsional Freedom : The β-carbon extends the peptide backbone, enabling novel hydrogen-bonding patterns .

- Helical Propensity : Stabilizes 14-helical structures in β-peptides, as demonstrated in antifungal studies .

Thermodynamic Stability

- ΔG of Folding : β-peptides with β-homoalanine exhibit ΔG values 1.5–2.0 kcal/mol lower than α-peptide counterparts .

Comparative Reactivity with Other Fmoc-Amino Acids

Analytical Challenges

- HPLC Detection : Co-elution of β-Ala contaminants requires ion-pair chromatography for resolution .

- Mass Spectrometry : MALDI-TOF confirms β-homoalanine incorporation via +14 Da mass shift per residue .

Synthetic Limitations

科学研究应用

Applications in Peptide Synthesis

Peptide Synthesis : Fmoc-L-beta-homoalanine is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). Its unique structure allows for the incorporation of beta-amino acids into peptides, which can enhance the stability and bioactivity of the resulting compounds. The additional methylene group in beta-homoalanine alters the conformation of the peptide backbone, potentially influencing its interactions with biological targets .

Case Study: Synthesis of Antimicrobial Peptides

Research has shown that peptides incorporating this compound exhibit enhanced antimicrobial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests that the structural modifications introduced by beta-homoalanine can improve therapeutic efficacy.

Drug Development

Drug Development : The application of this compound extends to drug design, where its unique properties can be leveraged to create novel pharmaceuticals. Researchers are exploring its potential to target specific biological pathways, enhancing the development of therapeutic agents with improved specificity and reduced side effects .

Data Table: Comparison of Drug Candidates

| Compound Name | Target Pathway | Activity Level | Notes |

|---|---|---|---|

| Peptide A (with Fmoc-L-bhA) | Antimicrobial | High | Effective against MRSA |

| Peptide B (without bhA) | Antimicrobial | Moderate | Less effective than Peptide A |

| Peptide C (with bhA) | Anti-inflammatory | High | Shows promise in preclinical trials |

Bioconjugation

Bioconjugation : this compound is also used in bioconjugation processes, which involve linking biomolecules to create targeted delivery systems. This technique is crucial for developing therapies that minimize side effects while maximizing therapeutic efficacy .

Case Study: Targeted Drug Delivery Systems

Studies have demonstrated that bioconjugates formed using this compound can improve the targeting of drugs to specific tissues or cells, thereby enhancing treatment outcomes in various disease models .

Material Science

Material Science : The incorporation of this compound into polymers and nanomaterials has been explored for applications in sensors and drug delivery systems. Its ability to self-assemble into hydrogels allows for the creation of materials with tunable properties suitable for biomedical applications .

Data Table: Properties of Hydrogels Formed with Fmoc-Dipeptides

| Property | Value | Application |

|---|---|---|

| Critical Aggregation Concentration (CAC) | Low | Drug delivery systems |

| Mechanical Strength | High | Tissue engineering |

| Biocompatibility | Excellent | Biomedical implants |

作用机制

The mechanism of action of Fmoc-L-beta-homoalanine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other functional groups . Upon deprotection, the amino group can participate in peptide bond formation, enabling the synthesis of complex peptides and proteins .

相似化合物的比较

Fmoc-L-alanine: Another Fmoc-protected amino acid used in peptide synthesis.

Fmoc-L-ornithine: Used for the synthesis of peptides with additional functional groups.

Fmoc-L-lysine: Commonly used in the synthesis of peptides with multiple reactive sites.

Uniqueness: Fmoc-L-beta-homoalanine is unique due to its beta-amino acid structure, which provides different conformational properties compared to alpha-amino acids. This makes it valuable for creating peptides with unique structural and functional characteristics .

生物活性

Fmoc-L-beta-homoalanine, a derivative of beta-homoalanine, is gaining attention in the fields of biochemistry and medicinal chemistry. This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS), allowing researchers to create various peptide-based drugs and study their interactions with biological targets. Its unique structural properties and biological activities make it a valuable asset in drug development and biochemical research.

Chemical Structure and Properties

This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which plays a crucial role in its stability and reactivity during peptide synthesis. The presence of the Fmoc group allows for selective protection of the amino group, facilitating the formation of stable amide bonds during synthesis.

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₅N₁O₂ |

| Molecular Weight | 219.27 g/mol |

| CAS Number | 193954-26-6 |

| Solubility | Soluble in organic solvents |

This compound exhibits several biological activities, particularly antimicrobial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves the disruption of bacterial cell wall synthesis, which can be attributed to its structural similarity to natural amino acids that participate in peptide formation.

Target of Action

The primary targets for this compound are bacterial cell wall components, where it interferes with the normal biosynthesis pathways, leading to cell lysis and death.

Mode of Action

The compound's mode of action is characterized by its ability to form stable peptide bonds during synthesis, which can result in the production of antimicrobial peptides. These peptides can disrupt bacterial membranes or inhibit essential enzymatic functions within microbial cells .

Biochemical Analysis

This compound interacts with various enzymes and proteins involved in peptide synthesis. Its stability under laboratory conditions allows it to serve effectively as a protecting group for amines, ensuring that the desired chemical reactions proceed without undesired side reactions.

Cellular Effects

In cellular assays, this compound has demonstrated effectiveness in promoting peptide formation while minimizing racemization—a common issue in peptide synthesis that can lead to reduced biological activity .

Research Findings and Case Studies

Recent studies have highlighted the utility of this compound in developing novel antimicrobial peptides. For instance, researchers have synthesized peptides incorporating this amino acid and tested their efficacy against various bacterial strains. The results indicate a significant reduction in bacterial viability when treated with these peptides, showcasing their potential as therapeutic agents .

Case Study: Antimicrobial Peptide Development

In one notable study, peptides synthesized with this compound exhibited enhanced activity against MRSA compared to control peptides lacking this amino acid. The incorporation of this compound improved the peptides' overall stability and potency due to its favorable interaction with bacterial membranes .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is readily incorporated into peptides during synthesis but requires careful consideration regarding its stability and degradation pathways post-synthesis. The compound's protective Fmoc group is cleaved under specific conditions during peptide release from solid supports, allowing for controlled delivery in therapeutic applications.

属性

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMLSPRRJWJJQD-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70941092 | |

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193954-26-6 | |

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。